2,4-Dichlorobenzyl alcohol
Overview
Description
Mechanism of Action
Target of Action
2,4-Dichlorobenzyl alcohol is a mild antiseptic with a broad spectrum for bacteria and viruses associated with mouth and throat infections . It is commonly used in throat lozenges such as Cofsils, Strepsils, Lorsept, and Gorpils .
Mode of Action
The local anesthetic action of this compound is thought to be due to a reduced sodium channel blockade .
Biochemical Pathways
In-vitro evidence has demonstrated the virucidal effect of this compound on a number of viruses associated with the common cold . A reduction in viral load is believed to have benefits in reducing the symptoms .
Pharmacokinetics
It is known that the substance is rapidly absorbed, oxidized to a carboxylic acid, glucuronidated, and quickly eliminated via the kidneys .
Result of Action
In clinical trials, administration of this compound lozenges has been shown to generate a reduced throat soreness and to provide pain relief and relief from difficulty in swallowing 5 minutes after administration .
Action Environment
The action of this compound can be influenced by environmental factors. Furthermore, a dentifrice containing 10% sodium benzoate and 0.3% this compound maintains antimicrobial activity for 5 to 10 minutes after brushing .
Biochemical Analysis
Biochemical Properties
2,4-Dichlorobenzyl alcohol exhibits antiseptic properties, which are thought to be related to the denaturation of external proteins and rearrangement of the tertiary structure proteins . It has been found to have a virucidal effect against a number of viruses associated with the common cold .
Cellular Effects
This compound has been shown to have a direct virucidal effect on respiratory syncytial virus and SARS-CoV, but not adenovirus or rhinovirus . It maintains antimicrobial activity for 5 to 10 minutes after brushing .
Temporal Effects in Laboratory Settings
In clinical trials, administration of this compound lozenges has been shown to generate a reduced throat soreness and to provide pain relief and relief from difficulty in swallowing 5 minutes after administration .
Dosage Effects in Animal Models
Overdose studies indicate that in systemic overdose there might be a presence of a CNS transitory stimulation followed by CNS and cardiovascular .
Metabolic Pathways
It is known that after metabolism, this compound is excreted in the urine .
Transport and Distribution
This compound is released almost immediately from its formulation and reaches peak concentration after 3-4 minutes . The concentration in saliva after 120 minutes represents about 50% of the administered dose .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichlorobenzyl alcohol is typically synthesized from 2,4-dichlorobenzyl chloride through a two-stage reaction. The first stage involves reacting 2,4-dichlorobenzyl chloride with a water-soluble salt of an organic acid in the presence of a phase transfer catalyst to form the 2,4-dichlorobenzyl ester of the organic acid. The second stage involves hydrolyzing this ester with a strong base to yield dichlorobenzyl alcohol .
Industrial Production Methods: The industrial production of dichlorobenzyl alcohol follows the same synthetic route as described above, ensuring high purity and yield. The process involves careful control of reaction conditions, including temperature and pH, to optimize the yield and minimize by-product formation .
Chemical Reactions Analysis
Types of Reactions: Dichlorobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form dichlorobenzaldehyde.
Reduction: Can be reduced to form dichlorotoluene.
Substitution: Can undergo nucleophilic substitution reactions, particularly with halides
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides like HCl, HBr, and HI under acidic conditions.
Major Products Formed:
Oxidation: Dichlorobenzaldehyde.
Reduction: Dichlorotoluene.
Substitution: Various substituted benzyl alcohols depending on the nucleophile used.
Scientific Research Applications
Dichlorobenzyl alcohol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its antimicrobial properties and its ability to deactivate certain viruses.
Medicine: Commonly used in throat lozenges for its antiseptic properties to relieve sore throats.
Industry: Used as an industrial biocide and in various medicinal preparations.
Comparison with Similar Compounds
Amylmetacresol: Often used in combination with dichlorobenzyl alcohol in throat lozenges for enhanced antiseptic effects.
Hexylresorcinol: Another antiseptic used in throat lozenges, known for its local anesthetic properties.
3,5-Dichlorobenzyl alcohol: A similar compound with slight variations in its chemical structure and properties.
Uniqueness: Dichlorobenzyl alcohol is unique due to its dual antibacterial and antiviral properties, making it highly effective in treating mouth and throat infections. Its combination with amylmetacresol enhances its efficacy, providing rapid relief from sore throat symptoms .
Properties
IUPAC Name |
(2,4-dichlorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHODFSFBXJZNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041362 | |
Record name | 2,4-Dichlorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Slightly Soluble | |
Record name | Dichlorobenzyl alcohol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13269 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The use of dichlorobenzyl alcohol has been related to its antibacterial, antiviral and local anesthetic properties. The local anesthetic action of dichlorobenzyl alcohol is thought to be due to a reduced sodium channel blockade. The antiseptic mechanism of action of dichlorobenzyl alcohol is not fully understood but it is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins. | |
Record name | Dichlorobenzyl alcohol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13269 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1777-82-8 | |
Record name | 2,4-Dichlorobenzyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1777-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichlorobenzenemethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001777828 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dichlorobenzyl alcohol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13269 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2,4-Dichlorobenzyl alcohol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15635 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2,4-Dichlorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichlorobenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.646 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DICHLOROBENZYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NKX3648J9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
55-58 ºC | |
Record name | Dichlorobenzyl alcohol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13269 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
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Retrosynthesis Analysis
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